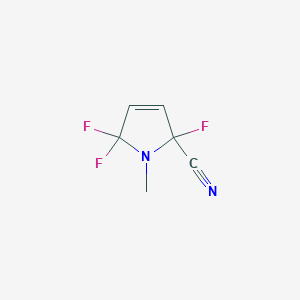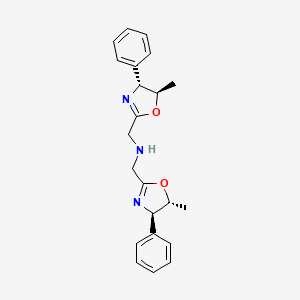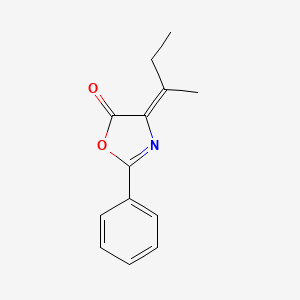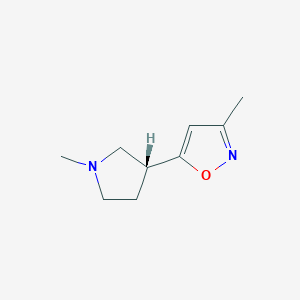
(R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole is a chiral compound featuring an isoxazole ring substituted with a methyl group and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the isoxazole intermediate.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the isoxazole ring.
Substitution: Various substituted pyrrolidinyl derivatives.
科学的研究の応用
®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidinyl group and exhibit similar biological activities.
Isoxazole Derivatives: Compounds with an isoxazole ring, such as 3-isoxazolylmethanamine, have comparable chemical properties.
Uniqueness: ®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole and pyrrolidinyl derivatives.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
3-methyl-5-[(3R)-1-methylpyrrolidin-3-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-5-9(12-10-7)8-3-4-11(2)6-8/h5,8H,3-4,6H2,1-2H3/t8-/m1/s1 |
InChIキー |
LUGITUNNKYCYPD-MRVPVSSYSA-N |
異性体SMILES |
CC1=NOC(=C1)[C@@H]2CCN(C2)C |
正規SMILES |
CC1=NOC(=C1)C2CCN(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


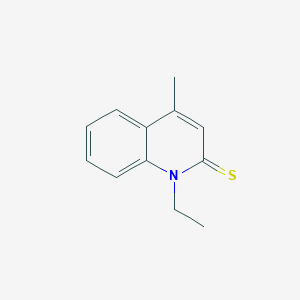
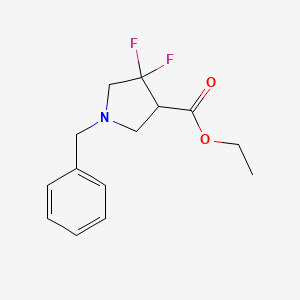
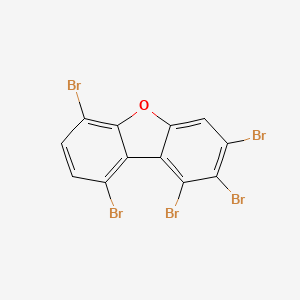

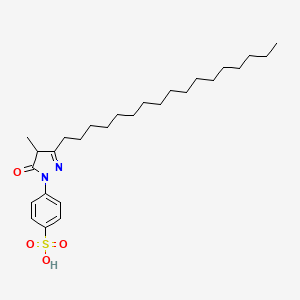

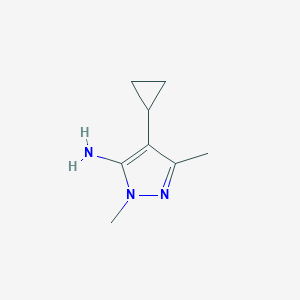
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)

